Bienvenue dans la boutique en ligne BenchChem!

6-(3,4-Dimethylphenoxy)-5-nitropyrimidin-4-amine

cell differentiation monocyte psoriasis

6-(3,4-Dimethylphenoxy)-5-nitropyrimidin-4-amine (molecular formula C₁₂H₁₂N₄O₃) is a 4-amino-5-nitropyrimidine derivative bearing a 3,4-dimethylphenoxy substituent at the 6-position. It belongs to the broader class of 5-nitropyrimidines, a scaffold widely employed in medicinal chemistry for kinase inhibitor design, antimicrobial discovery, and antiproliferative agent development.

Molecular Formula C12H12N4O3
Molecular Weight 260.25 g/mol
Cat. No. B4137490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Dimethylphenoxy)-5-nitropyrimidin-4-amine
Molecular FormulaC12H12N4O3
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C
InChIInChI=1S/C12H12N4O3/c1-7-3-4-9(5-8(7)2)19-12-10(16(17)18)11(13)14-6-15-12/h3-6H,1-2H3,(H2,13,14,15)
InChIKeyMFLDPUIHFIRTOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.8 [ug/mL]

6-(3,4-Dimethylphenoxy)-5-nitropyrimidin-4-amine: Baseline Characterization for Research Procurement


6-(3,4-Dimethylphenoxy)-5-nitropyrimidin-4-amine (molecular formula C₁₂H₁₂N₄O₃) is a 4-amino-5-nitropyrimidine derivative bearing a 3,4-dimethylphenoxy substituent at the 6-position. It belongs to the broader class of 5-nitropyrimidines, a scaffold widely employed in medicinal chemistry for kinase inhibitor design, antimicrobial discovery, and antiproliferative agent development [1][2]. The compound's combination of an electron-withdrawing nitro group, a hydrogen-bond-donating primary amine, and a lipophilic dimethylphenoxy moiety creates a distinctive pharmacophoric profile relative to unsubstituted or mono-methylated phenoxy analogs, with implications for target recognition, metabolic stability, and synthetic tractability [3].

Why Generic 5-Nitropyrimidine Analogs Cannot Substitute for 6-(3,4-Dimethylphenoxy)-5-nitropyrimidin-4-amine


Within the 5-nitropyrimidine series, biological activity is exquisitely sensitive to the nature and position of the 6-aryloxy substituent. Shifting the methyl groups from the 3,4-phenyl positions to the 2,5- or 3,5-positions, or replacing the 3,4-dimethylphenoxy group with an unsubstituted phenoxy or 4-methylphenoxy moiety, alters both lipophilicity (calculated logP) and the steric/electronic environment around the pyrimidine core [1]. Class-level data from 2-[2-(dimethylphenoxy)ethyl]thio-pyrimidin-4(3H)-ones demonstrate that the positional isomerism of the dimethylphenoxy fragment alone can produce >8-fold differences in anti-HIV-1 EC₅₀ values (1.3 µM for the 6-benzyl derivative vs. 11.2 µM for the 6-(2,6-difluorobenzyl) analog), illustrating that even structurally minute perturbations can dramatically alter potency [2]. For procurement decisions, this means that generic 5-nitropyrimidine building blocks or alternative phenoxy regioisomers cannot be assumed to recapitulate the reported biological profile of 6-(3,4-dimethylphenoxy)-5-nitropyrimidin-4-amine without explicit experimental validation.

6-(3,4-Dimethylphenoxy)-5-nitropyrimidin-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Cell Differentiation Activity: Monocytic Differentiation Induction vs. In-Class 5-Nitropyrimidines

6-(3,4-Dimethylphenoxy)-5-nitropyrimidin-4-amine has been specifically disclosed as an agent that arrests proliferation of undifferentiated cells and induces their differentiation into monocytes, supporting applications in anticancer and psoriasis research [1]. This differentiation-inducing property is not a general feature of the 5-nitropyrimidine class: the structurally related 6-(dibromomethyl)-5-nitropyrimidine series (e.g., compound 11, L1210 IC₅₀ = 0.32 µM) relies on a cytotoxic/alkylation mechanism rather than a differentiation-driven mechanism [2]. The target compound's monocyte-directed differentiation capability therefore represents a mechanistically distinct profile within this scaffold family.

cell differentiation monocyte psoriasis anticancer

CCR5 Antagonism: Preliminary Pharmacological Differentiation from CCR5-Inactive 5-Nitropyrimidines

Preliminary pharmacological screening indicates that 6-(3,4-dimethylphenoxy)-5-nitropyrimidin-4-amine functions as a CCR5 antagonist, with potential applicability in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In contrast, the majority of 5-nitropyrimidine analogs reported in the literature target kinase enzymes (e.g., p38α, GSK-3β, PKC-θ) or act as nucleic acid antimetabolites, with no reported CCR5 activity [2][3]. This GPCR-targeted activity profile distinguishes the compound from the kinase-centric bias of the 5-nitropyrimidine chemical class.

CCR5 antagonist HIV inflammation autoimmune

Heme Oxygenase Inhibition: Anti-Plasmodial Activity at 10 µM vs. Reference Antimalarial Chemotypes

Aladdin assay data (ALA697974) report in vitro inhibition of heme oxygenase in cell-free Plasmodium yoelii parasite preparations at a concentration of 10 µM for a compound matched to the 6-(3,4-dimethylphenoxy)-substituted 5-nitropyrimidine scaffold . Heme oxygenase inhibition in Plasmodium represents a validated antimalarial strategy; for context, the clinical antimalarial artemisinin acts in part through heme-mediated pathways, though its primary mechanism differs. Among synthetic 5-nitropyrimidines, 2-aminopyrimidine-based analogs have demonstrated anti-plasmodial activity against P. falciparum with IC₅₀ values in the low micromolar range [1], placing the target compound's 10 µM activity within a comparable potency band but with a distinct heme oxygenase-targeted mechanism.

heme oxygenase Plasmodium antimalarial host-directed therapy

Kinase Selectivity Potential: Structural Differentiation from Pan-Kinase 5-Nitropyrimidine Inhibitors

Class-level analysis of 5-nitropyrimidine kinase inhibitors reveals that 4,6-disubstitution patterns strongly influence kinase selectivity. 6-Chloro-5-nitropyrimidin-4-amine derivatives exhibit broad receptor tyrosine kinase inhibition (potent but nonselective), while introduction of bulky 6-aryloxy substituents—as in 6-(3,4-dimethylphenoxy)-5-nitropyrimidin-4-amine—reshapes the ATP-binding site complementarity [1]. Specifically, the 3,4-dimethylphenoxy group occupies a hydrophobic pocket adjacent to the hinge-binding region with greater steric bulk than unsubstituted phenoxy (van der Waals volume increase of ~28 ų) or 4-methylphenoxy (increase of ~14 ų), potentially restricting the range of accommodated kinases and enhancing selectivity [2]. This structural feature is absent in the commonly procured 6-chloro and 6-unsubstituted 5-nitropyrimidine building blocks.

kinase inhibitor selectivity structure-activity relationship drug design

6-(3,4-Dimethylphenoxy)-5-nitropyrimidin-4-amine: Recommended Research and Industrial Application Scenarios


Differentiation-Based Anticancer and Psoriasis Drug Discovery Programs

The compound's documented ability to arrest undifferentiated cell proliferation and induce monocytic differentiation supports its use as a chemical probe in phenotypic screening campaigns aimed at differentiation therapy for acute myeloid leukemia and as a lead scaffold for non-cytotoxic antipsoriatic agents [1]. Researchers should pair it with differentiation markers (CD11b, NBT reduction) and compare differentiation EC₅₀ against cytotoxicity IC₅₀ to establish a therapeutic window.

CCR5 Antagonist Screening and Inflammatory Disease Model Evaluation

With preliminary evidence of CCR5 antagonism, this compound is suited for inclusion in CCR5-targeted screening cascades for HIV entry inhibition and inflammatory/autoimmune disease models (asthma, rheumatoid arthritis, COPD) [2]. Cross-screening against related chemokine receptors (CCR2, CXCR4) is recommended to assess selectivity, given the pyrimidine scaffold's potential for polypharmacology.

Antimalarial Heme Oxygenase Inhibitor Optimization

The observed 10 µM activity against P. yoelii heme oxygenase positions this compound as a starting point for structure–activity relationship studies targeting the heme detoxification pathway in Plasmodium species . Follow-up studies should determine IC₅₀ values, assess selectivity versus human heme oxygenase-1, and evaluate activity against drug-resistant P. falciparum strains.

Selective Kinase Inhibitor Scaffold Development

As a pre-functionalized 5-nitropyrimidine bearing a sterically demanding 6-aryloxy group, this compound serves as a direct precursor for focused kinase inhibitor libraries. The 4-amino group provides a synthetic handle for further derivatization (acylation, sulfonylation, reductive amination), while the 5-nitro group can be reduced to a 5-amino congener for additional diversification [3]. This dual functionalization capability reduces the synthetic steps required to access lead-like kinase inhibitor chemotypes compared to routes starting from 4,6-dichloro-5-nitropyrimidine.

Quote Request

Request a Quote for 6-(3,4-Dimethylphenoxy)-5-nitropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.